molecular formula C21H30N6O8 B1667718 Balapiravir CAS No. 690270-29-2

Balapiravir

Cat. No.: B1667718
CAS No.: 690270-29-2
M. Wt: 494.5 g/mol
InChI Key: VKXWOLCNTHXCLF-DXEZIKHYSA-N
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Biochemical Analysis

Biochemical Properties

Balapiravir plays a crucial role in biochemical reactions by inhibiting viral RNA polymerase, thereby preventing the replication of viral RNA. It interacts with several enzymes and proteins, including the nonstructural protein 5 (NS5) of flaviviruses, which is essential for viral replication . The interaction between this compound and NS5 is characterized by the incorporation of the nucleoside analog into the viral RNA, leading to chain termination and inhibition of viral replication .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In infected cells, this compound inhibits viral replication, thereby reducing viral load and limiting the spread of the virus . This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the expression of cytokines and other immune-related genes, thereby impacting the host’s immune response to viral infection .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into the active triphosphate form within the cell. This active form competes with natural nucleotides for incorporation into the viral RNA by the viral RNA polymerase . Once incorporated, this compound causes premature termination of the RNA chain, effectively inhibiting viral replication . Additionally, this compound may also inhibit other viral enzymes, further disrupting the viral life cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors influencing its efficacy. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained antiviral activity . Long-term effects on cellular function have been observed, including persistent inhibition of viral replication and modulation of immune responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits viral replication without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and hematological abnormalities have been observed . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve maximum antiviral efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It is phosphorylated by cellular kinases to its active triphosphate form, which is then incorporated into viral RNA . The metabolism of this compound also involves interactions with various enzymes and cofactors, including those involved in nucleotide metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall antiviral activity of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via nucleoside transporters and is subsequently phosphorylated to its active form . This compound can also interact with binding proteins that facilitate its distribution within the cell . The localization and accumulation of this compound within specific tissues and cells are critical for its antiviral efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it exerts its antiviral effects by inhibiting viral RNA polymerase . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its antiviral activity . The precise subcellular localization of this compound can influence its efficacy and the overall outcome of antiviral therapy .

Preparation Methods

Balapiravir is a nucleoside analog drug. The synthetic route involves the preparation of 4′-azidocytidine, which is then converted into a 2′-,3′-,5′-isobutyric acid triester to improve bioavailability . The prodrug is efficiently converted to its active form, R1479, after uptake from the gastrointestinal tract . Industrial production methods typically involve large-scale synthesis and purification processes to ensure the compound’s efficacy and safety.

Chemical Reactions Analysis

Balapiravir undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Balapiravir has been extensively studied for its antiviral properties. It was initially developed for the treatment of chronic hepatitis C virus (HCV) infection and showed a synergistic effect when used in combination with PEG-IFNα-2a (IFN) with or without ribavirin in clinical studies . due to significant hematologic changes, particularly neutropenia, its development was discontinued .

In addition to HCV, this compound was also studied for its potential use in treating dengue fever. Although it was well-tolerated in clinical trials, it did not significantly alter the kinetics of virological markers or improve clinical measures of the disease . Despite these setbacks, this compound remains a valuable compound for research into antiviral therapies and the development of new antiviral drugs.

Comparison with Similar Compounds

Balapiravir is similar to other nucleoside analog drugs used for antiviral therapy, such as ribavirin, favipiravir, and dasabuvir . this compound’s unique structure and mechanism of action set it apart from these compounds. Unlike ribavirin and favipiravir, which have broader antiviral activity, this compound specifically targets the RNA polymerase of the hepatitis C virus . Dasabuvir, another RNA polymerase inhibitor, has been repurposed for use against dengue virus, but this compound’s unique prodrug design and conversion to R1479 make it distinct .

Similar Compounds

This compound’s unique properties and specific inhibition of the hepatitis C virus RNA polymerase make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O8/c1-10(2)17(28)32-9-21(25-26-23)15(34-19(30)12(5)6)14(33-18(29)11(3)4)16(35-21)27-8-7-13(22)24-20(27)31/h7-8,10-12,14-16H,9H2,1-6H3,(H2,22,24,31)/t14-,15+,16-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXWOLCNTHXCLF-DXEZIKHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219098
Record name Balapiravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690270-29-2
Record name Balapiravir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690270-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Balapiravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Balapiravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BALAPIRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOT0LP7I9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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